![molecular formula C24H31N3O B5110632 1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, commonly known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. MPBP has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
MPBP acts as a partial agonist at the 5-HT1A receptor and a full agonist at the D2 receptor. This dual action results in a modulation of the serotonergic and dopaminergic systems, which are involved in the regulation of mood, anxiety, stress, reward, and motivation. MPBP has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation.
Biochemical and Physiological Effects
MPBP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. MPBP has also been shown to decrease anxiety and stress, as well as improve cognitive function. These effects are believed to be due to the modulation of the serotonergic and dopaminergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
MPBP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it suitable for use in pharmacological studies. MPBP also has a well-characterized mechanism of action, making it a useful tool for studying the serotonergic and dopaminergic systems. However, MPBP has some limitations for lab experiments. It has a relatively short half-life, which limits its use in long-term studies. MPBP also has a narrow therapeutic window, which makes it difficult to use in clinical settings.
Orientations Futures
There are several future directions for the study of MPBP. One direction is the development of new derivatives of MPBP that have improved pharmacological properties, such as longer half-life and broader therapeutic window. Another direction is the study of the effects of MPBP on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, the potential therapeutic applications of MPBP, such as in the treatment of depression, anxiety, and addiction, should be further explored.
Méthodes De Synthèse
The synthesis of MPBP involves the reaction of 1-benzyl-4-piperidone with 4-methylbenzylamine in the presence of sodium borohydride. The resulting intermediate is then reacted with 4-bromophenylpiperazine to yield MPBP. This method has been optimized to produce high yields of MPBP with high purity.
Applications De Recherche Scientifique
MPBP has been extensively studied for its potential therapeutic applications. It has been shown to have affinity for serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPBP has also been shown to have affinity for dopamine receptors, particularly the D2 receptor, which is involved in the regulation of reward and motivation.
Propriétés
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-20-7-9-21(10-8-20)19-25-13-11-22(12-14-25)24(28)27-17-15-26(16-18-27)23-5-3-2-4-6-23/h2-10,22H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZLNKSEJCDRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)
![diisopropyl [(4-methoxyphenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5110572.png)
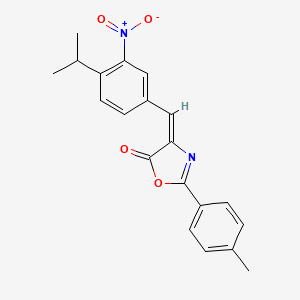
![4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5110586.png)
![3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![N-(3-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5110618.png)
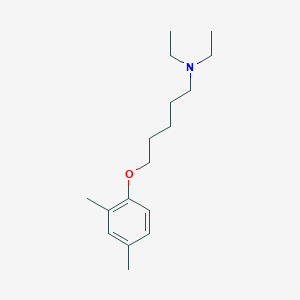
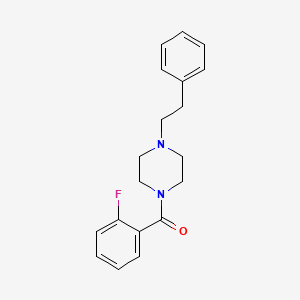
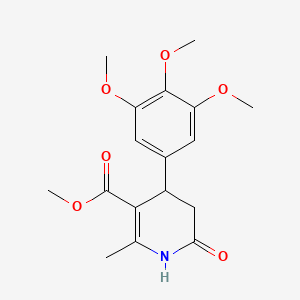
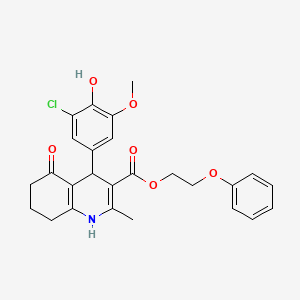
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)